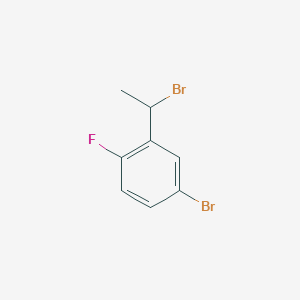

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1-bromoethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIXEGYDZHJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 1 Bromoethyl 1 Fluorobenzene and Its Precursors

Strategies for Regioselective Halogenation of Fluorobenzene (B45895) Scaffolds

The initial and crucial step in the synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene involves the selective introduction of bromine atoms at the C4 and C2 positions of a fluorobenzene ring. This is typically achieved through a combination of electrophilic aromatic substitution and directed metalation strategies.

Electrophilic Aromatic Substitution Approaches for Bromination at C4

The introduction of a bromine atom at the C4 position of fluorobenzene is a classic example of electrophilic aromatic substitution. Fluorine is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. However, due to steric hindrance from the fluorine atom, the para-product is generally favored.

The bromination of fluorobenzene is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. The general mechanism involves the formation of a sigma complex (arenium ion) intermediate, which is stabilized by resonance, followed by the loss of a proton to restore aromaticity.

| Catalyst | Solvent | Temperature (°C) | para:ortho Ratio | Reference |

| FeBr₃ | None | <0 | High | google.com |

| AlBr₃ | CS₂ | 54-57 | ~89:11 | |

| Zeolite | Gas Phase | 190-200 | 93-98% para |

This table presents a selection of reported conditions for the para-selective bromination of fluorobenzene.

Controlling the reaction temperature is crucial for maximizing the yield of the desired para-isomer, 1-bromo-4-fluorobenzene. Lower temperatures, often below 0 °C, have been shown to significantly enhance the para-selectivity of the bromination reaction. google.com

Directed Metalation and Subsequent Bromination for Ortho-Selectivity at C2

To introduce a substituent at the C2 position, ortho to the fluorine atom, a more targeted approach known as directed ortho-metalation (DoM) is employed. In this strategy, the fluorine atom acts as a powerful directing group, facilitating the deprotonation of the adjacent C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.ca

The fluorine atom's ability to coordinate with the lithium cation of the base and its inductive electron-withdrawing effect increase the acidity of the ortho-protons, making them susceptible to abstraction. This generates a lithiated intermediate that is highly localized at the C2 position. This aryllithium species can then be quenched with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to install the bromine atom at the desired location.

Competition experiments have demonstrated that fluorine is one of the most potent directing groups for ortho-metalation. In the case of 1-bromo-4-fluorobenzene, the directing ability of the fluorine atom is expected to dominate over that of the bromine atom, leading to selective lithiation at the C2 position, ortho to the fluorine.

Introduction of the 1-Bromoethyl Side Chain

With the 2,4-dibromo-1-fluorobenzene scaffold in hand, the next phase of the synthesis involves the introduction and subsequent functionalization of an ethyl group at the C2 position, which was activated by the directed metalation step. This can be conceptualized as starting from a 4-bromo-2-ethyl-1-fluorobenzene precursor.

Side-Chain Functionalization via Radical Bromination of Ethylbenzene Derivatives

The most common and effective method for introducing a bromine atom onto the ethyl side chain is through a free radical bromination reaction. This reaction is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgpearson.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as addition to the aromatic ring. libretexts.orgmychemblog.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). mychemblog.com

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the 1-bromoethyl product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position is a key advantage of this method for the synthesis of this compound from 4-bromo-2-ethyl-1-fluorobenzene.

Nucleophilic Substitution Reactions for bromoethyl group incorporation

The direct introduction of a 1-bromoethyl group onto the aromatic ring via nucleophilic substitution is a synthetically challenging transformation. Nucleophilic aromatic substitution (SNA_r) typically requires a strong electron-withdrawing group (like a nitro group) on the aromatic ring to activate it towards nucleophilic attack, and a good leaving group (like a halide). libretexts.orgyoutube.com Introducing a carbanionic 1-bromoethyl species is not a standard or facile reaction.

A more plausible, though indirect, approach would involve a nucleophilic substitution reaction to first form a C-C bond, followed by bromination. For instance, the lithiated intermediate generated from the directed ortho-metalation of 1-bromo-4-fluorobenzene could potentially react with an electrophile like 1,1-dibromoethane in a nucleophilic substitution-like manner, although such reactions can be complex and may lead to side products.

Alternatively, a more conventional route would involve the reaction of the aryllithium species with an epoxide, such as propylene oxide, followed by bromination of the resulting secondary alcohol. However, this falls outside the direct scope of a nucleophilic substitution for the bromoethyl group incorporation. Given the challenges, side-chain functionalization as described in section 2.2.1 is the more practical and widely used strategy.

Formation of the Acyclic C(sp³)-Br Bond at the Stereocenter

The benzylic carbon of the 1-bromoethyl group is a stereocenter. The radical bromination described in section 2.2.1 typically proceeds through a planar or rapidly inverting trigonal radical intermediate. youtube.com As a result, the subsequent attack by bromine can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Achieving stereoselectivity in the formation of the C(sp³)-Br bond at this benzylic stereocenter is a significant challenge in modern organic synthesis. Recent advances in asymmetric catalysis have led to the development of chiral catalysts that can influence the stereochemical outcome of such reactions.

| Catalyst Type | General Approach | Potential for Stereoselectivity |

| Chiral Transition Metal Catalysts | Enantioselective C-H functionalization using chiral ligands. mdpi.com | High, by creating a chiral environment around the substrate. |

| Chiral Organocatalysts | Use of chiral Brønsted acids or other small organic molecules to control the stereochemistry of the bromination. nih.govresearchgate.net | Moderate to high, depending on the catalyst and substrate. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the approach of the brominating agent. | High, but requires additional synthetic steps for attachment and removal. |

This table outlines general strategies for achieving stereoselectivity in benzylic bromination.

For example, bifunctional catalysts derived from BINOL have been shown to promote highly enantioselective bromolactonizations, which involve the formation of a stereogenic C-Br bond. nih.gov While not a direct benzylic bromination of an ethyl group, these studies demonstrate the feasibility of using chiral catalysts to control the stereochemistry of bromination reactions. The development of a specific chiral catalyst for the enantioselective benzylic bromination of 4-bromo-2-ethyl-1-fluorobenzene would be a subject of dedicated research.

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses are a common approach for constructing complex molecules like this compound, allowing for a controlled and stepwise modification of a simpler starting material.

Sequential Halogenation and Alkylation Procedures

A plausible and direct route to this compound involves a sequential process starting from a readily available precursor. A common strategy is the benzylic bromination of a suitable ethyl-substituted benzene (B151609) derivative.

One such pathway begins with 4-bromo-2-ethyl-1-fluorobenzene. The ethyl group's benzylic position is susceptible to radical bromination, a reaction commonly known as the Wohl-Ziegler bromination. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions (e.g., UV irradiation) or thermal initiation. The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (NBS or Br₂) to yield the desired 1-bromoethyl product.

The selectivity of this reaction is a key consideration, as over-bromination to form a dibromoethyl derivative can be a competing side reaction. Careful control of the reaction conditions, including the stoichiometry of NBS, temperature, and reaction time, is essential to favor the formation of the mono-brominated product.

Another potential precursor is 4-bromo-2-fluorotoluene. This compound can undergo benzylic bromination to introduce the first bromine atom, followed by a subsequent alkylation step to form the ethyl group, although this is a less direct approach to the target molecule.

Convergent Synthesis Approaches

One possible convergent route involves a cross-coupling reaction. For instance, a Grignard reagent derived from a suitably substituted bromo- or iodo-fluorobenzene could be reacted with a 1,1-dibromoethane derivative in the presence of a suitable catalyst. However, controlling the selectivity of such a reaction to achieve mono-arylation can be challenging.

A more controlled convergent synthesis might involve the preparation of 1-(4-bromo-2-fluorophenyl)ethan-1-one as a key intermediate. This ketone can be synthesized via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone can then be reduced to the corresponding alcohol, 1-(4-bromo-2-fluorophenyl)ethan-1-ol. Finally, this alcohol can be converted to the target bromide through reaction with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This latter step proceeds via a nucleophilic substitution mechanism.

Stereochemical Control in the Synthesis of the 1-Bromoethyl Moiety

The 1-bromoethyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry of this center is a significant challenge in its synthesis.

Diastereoselective and Enantioselective Synthetic Routes to this compound

Achieving stereocontrol in the synthesis of chiral molecules can be accomplished through diastereoselective or enantioselective methods.

Diastereoselective approaches often involve the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, one could envision attaching a chiral auxiliary to a precursor like 1-(4-bromo-2-fluorophenyl)ethan-1-one. The reduction of the ketone to the alcohol could then proceed diastereoselectively, influenced by the stereochemistry of the auxiliary. Subsequent conversion of the alcohol to the bromide would then yield a product with a specific stereochemistry at the 1-bromoethyl center. The auxiliary would then be removed in a final step.

Enantioselective synthesis aims to directly produce one enantiomer in excess without the use of a stoichiometric chiral auxiliary. This is often achieved using a chiral catalyst. For the synthesis of this compound, an enantioselective reduction of the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, could be performed using a chiral reducing agent or a catalyst. For example, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a suitable hydrogen donor can afford the chiral alcohol with high enantiomeric excess. This enantiomerically enriched alcohol can then be converted to the corresponding bromide, often with retention or inversion of configuration depending on the reaction conditions.

Direct enantioselective benzylic bromination of 4-bromo-2-ethyl-1-fluorobenzene is a more challenging but potentially more atom-economical approach. This would require the development of a chiral catalyst capable of selectively abstracting one of the two enantiotopic benzylic protons, leading to the formation of one enantiomer of the product in excess. While challenging, research into catalytic enantioselective C-H functionalization is an active area of investigation.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for the key synthetic steps, particularly the benzylic bromination of 4-bromo-2-ethyl-1-fluorobenzene.

Several factors can influence the outcome of this radical bromination reaction:

Brominating Agent: N-bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which can help to minimize side reactions such as addition to the aromatic ring.

Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) can affect the reaction rate and efficiency.

Solvent: The solvent can influence the solubility of the reactants and the stability of the radical intermediates. Common solvents for benzylic bromination include carbon tetrachloride (CCl₄), which is now largely phased out due to toxicity, and alternative solvents like cyclohexane, acetonitrile, or chlorobenzene.

Temperature: The reaction temperature affects the rate of radical initiation and propagation. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Light: Photochemical initiation using UV light can be an effective way to generate the initial bromine radicals.

The following interactive data table summarizes hypothetical results from a study on the optimization of the benzylic bromination of 4-bromo-2-ethyl-1-fluorobenzene.

| Entry | Brominating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Product (%) | Yield of Dibromo-product (%) |

| 1 | NBS (1.1) | AIBN (5) | CCl₄ | 77 (reflux) | 4 | 95 | 85 | 10 |

| 2 | NBS (1.1) | AIBN (5) | Acetonitrile | 82 (reflux) | 6 | 90 | 78 | 12 |

| 3 | NBS (1.1) | Benzoyl Peroxide (5) | Cyclohexane | 81 (reflux) | 5 | 92 | 82 | 8 |

| 4 | NBS (1.05) | AIBN (2) | CCl₄ | 77 (reflux) | 4 | 98 | 90 | 5 |

| 5 | NBS (1.2) | AIBN (5) | CCl₄ | 77 (reflux) | 4 | 100 | 75 | 25 |

| 6 | NBS (1.1) | AIBN (5) | CCl₄ | 60 | 8 | 85 | 80 | 5 |

Purification of the final product is also a critical step. Common impurities in the synthesis of haloalkanes from alcohols include unreacted alcohol and acidic byproducts. Purification typically involves washing the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove these impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and the product is isolated by distillation or chromatography.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 1 Bromoethyl 1 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ⁷⁹Br/⁸¹Br) for Chemical Environment Mapping

Multinuclear NMR experiments provide a complete map of the different types of atoms within the 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene molecule. Each nucleus resonates at a specific frequency, known as the chemical shift (δ), which is highly sensitive to its local electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the neighboring ¹⁹F nucleus. The methine proton of the bromoethyl group will likely appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons will present as a doublet.

¹³C NMR: The carbon-13 NMR spectrum will reveal all the unique carbon environments in the molecule. The carbon atoms directly bonded to electronegative atoms like fluorine and bromine will exhibit characteristic chemical shifts. The "heavy atom effect" of bromine may cause the signal for the carbon to which it is attached to shift to a lower frequency than might be expected based on electronegativity alone stackexchange.com.

¹⁹F NMR: The fluorine-19 NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

⁷⁹Br/⁸¹Br NMR: Bromine NMR is less common due to the quadrupolar nature of the ⁷⁹Br and ⁸¹Br isotopes, which results in very broad signals. However, it can sometimes provide information about the covalent nature of the carbon-bromine bond.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ | 1.8 - 2.1 (doublet) | 20 - 25 |

| CH | 5.2 - 5.5 (quartet) | 45 - 50 |

| Aromatic CH | 7.0 - 7.8 (multiplets) | 115 - 140 |

| C-F | - | 155 - 165 (doublet, ¹JCF) |

| C-Br (ring) | - | 110 - 120 |

| C-Br (ethyl) | - | 45 - 50 |

| C-C(ethyl) | - | 135 - 145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of the bromoethyl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximity between the protons of the bromoethyl group and the aromatic protons.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-stacking, which govern the supramolecular architecture.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1225 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the C-Br bonds and the aromatic ring.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 | Weak |

| C-Br Stretch | 700 - 500 | 700 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. The isotopic pattern observed for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum of this compound, resulting in a characteristic M, M+2, and M+4 pattern for the molecular ion peak. Fragmentation analysis would provide further structural information by identifying the stable fragments formed upon ionization.

Expected HRMS Data:

| Ion | Calculated m/z | Expected Fragmentation Pathway |

| [M]⁺ | 295.8949 | Molecular Ion |

| [M-Br]⁺ | 216.9880 | Loss of a bromine atom |

| [M-CH(Br)CH₃]⁺ | 173.9514 | Loss of the bromoethyl group |

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 2 1 Bromoethyl 1 Fluorobenzene

Reactivity of the Aryl Bromide Moiety (C4-Br)

The bromine atom attached to the aromatic ring at the C4 position is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide in 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is a suitable electrophile for such transformations. nih.gov The reactivity in these reactions generally follows the order I > Br > Cl for the halide. wikipedia.org

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.my The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. ugr.es For this compound, a Suzuki reaction could be employed to introduce a variety of aryl or vinyl substituents at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. ugr.esnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgbeilstein-journals.org This reaction would allow for the introduction of a vinyl group at the C4 position of the molecule. The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a palladium hydride. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method would enable the introduction of an alkynyl group at the C4 position, leading to the formation of arylalkynes. nih.gov The reaction can often be carried out under mild conditions. wikipedia.org

Negishi Reaction: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. wikipedia.orgnobelprize.org It could be used to introduce alkyl, vinyl, or aryl groups at the C4 position.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Organoboron (e.g., R-B(OH)2) | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck | Alkene (e.g., R-CH=CH2) | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst | C-C (Aryl-Alkyl, Aryl-Vinyl, Aryl-Aryl) |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorobenzene (B45895) Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org

In this compound, the fluorine atom is a potential leaving group for SNAr reactions. The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is favored by the more electronegative fluorine atom. youtube.com However, for an SNAr reaction to occur readily, the aromatic ring needs to be activated by potent electron-withdrawing groups. The bromo and bromoethyl substituents on the ring are not strongly electron-withdrawing, which suggests that SNAr reactions on this substrate would likely require harsh conditions or very strong nucleophiles. libretexts.org

Directed Ortho-Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic compounds. It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, both the fluorine and bromine atoms can act as directing groups. Fluorine is a known directing group, and lithiation typically occurs at the position adjacent to it. psu.eduepfl.ch The bromine atom can also direct lithiation, although it is also susceptible to bromine-lithium exchange. The 1-bromoethyl group is less likely to be a strong directing group. The outcome of a lithiation reaction would depend on the specific base used, the solvent, and the reaction temperature. Competition between C-H deprotonation directed by the fluorine atom and bromine-lithium exchange at the C4 position would be a key consideration.

Radical Reaction Pathways for Aryl Bromide Functionalization

Aryl bromides can undergo a variety of radical reactions, often initiated by radical initiators or photolysis. These reactions can lead to the formation of aryl radicals, which can then participate in a range of transformations, including substitution and addition reactions. While less common than palladium-catalyzed methods for controlled functionalization, radical pathways can offer alternative reactivity. For instance, in the absence of a transition metal catalyst, certain reactions involving aryl halides can proceed through a radical mechanism.

Reactivity of the Alkyl Bromide Moiety (1-Bromoethyl)

The 1-bromoethyl group attached to the aromatic ring at the C2 position possesses a benzylic bromide. This functionality is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution (SN1/SN2) Reactions at the Alkyl Stereocenter

The benzylic position of the 1-bromoethyl group makes it reactive towards nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. leah4sci.comorganic-chemistry.org

SN2 Reaction: A bimolecular nucleophilic substitution (SN2) reaction involves a one-step mechanism where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. organic-chemistry.org This process leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org SN2 reactions are favored by strong nucleophiles, polar aprotic solvents, and substrates with less steric hindrance. youtube.com Given that the carbon is secondary, SN2 reactions are possible.

SN1 Reaction: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. leah4sci.com The nucleophile then attacks the carbocation in the second step. The benzylic position of the 1-bromoethyl group can stabilize a carbocation through resonance with the aromatic ring, making an SN1 pathway plausible. quizlet.com SN1 reactions are favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.comyoutube.com These reactions typically lead to a racemic mixture of products if the starting material is chiral. organic-chemistry.org

The choice between an SN1 and SN2 pathway for the 1-bromoethyl group can be influenced by the nature of the nucleophile, the solvent, and the temperature. For example, a strong nucleophile in a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile in a polar protic solvent would favor an SN1 reaction. pearson.com

| Mechanism | Kinetics | Stereochemistry | Favored by |

| SN1 | Unimolecular (rate = k[substrate]) | Racemization | Weak nucleophiles, polar protic solvents, stable carbocation |

| SN2 | Bimolecular (rate = k[substrate][nucleophile]) | Inversion of configuration | Strong nucleophiles, polar aprotic solvents, less steric hindrance |

Elimination Reactions (E1/E2) Leading to Olefinic Products

The 1-bromoethyl group of this compound is susceptible to elimination reactions, yielding the corresponding styrene (B11656) derivative, 4-bromo-1-fluoro-2-vinylbenzene. This transformation can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions, particularly the strength of the base employed. uci.edumasterorganicchemistry.com

E2 Mechanism: This pathway is favored by the use of strong, bulky bases. uci.eduksu.edu.sa The reaction is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the benzylic carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. uci.eduksu.edu.sa The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. uci.edu For this compound, the presence of electron-withdrawing fluorine and bromine substituents on the ring can increase the acidity of the β-hydrogen, potentially facilitating the E2 pathway.

E1 Mechanism: In contrast, the E1 mechanism is favored under conditions with weak bases or in polar protic solvents, often competing with SN1 reactions. iitk.ac.inyoutube.com This two-step process begins with the slow, rate-determining departure of the bromide leaving group to form a secondary benzylic carbocation. ncert.nic.in This carbocation is stabilized by resonance with the aromatic ring. youtube.com In the second step, a weak base abstracts a proton from the adjacent carbon to form the alkene. ksu.edu.sa The stability of the conjugated olefinic product, 4-bromo-1-fluoro-2-vinylbenzene, provides a strong thermodynamic driving force for both E1 and E2 pathways. ucalgary.ca

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] (First-order) uci.edu | Rate = k[Substrate][Base] (Second-order) uci.edu |

| Base Requirement | Weak base (e.g., H₂O, ROH) uci.edu | Strong base (e.g., OH⁻, OR⁻) uci.edu |

| Mechanism | Two steps, via carbocation intermediate iitk.ac.in | One step, concerted reaction ksu.edu.sa |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry of H and Br ksu.edu.sa |

| Favored Substrate | Tertiary > Secondary (due to carbocation stability) ncert.nic.in | Tertiary > Secondary > Primary uci.edu |

Atom Transfer Radical Polymerization (ATRP) Initiation Potential

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that enables the synthesis of polymers with well-defined architectures. cmu.eduwikipedia.org The process relies on an initiator, typically an alkyl halide, and a transition metal catalyst (commonly a copper(I) complex) that reversibly activates and deactivates the growing polymer chain. wikipedia.orglibretexts.org

This compound is a suitable candidate as an initiator for ATRP. The key reactive site for initiation is the benzylic C-Br bond in the 1-bromoethyl group. This bond can be homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand) in a reversible one-electron transfer process. libretexts.orgsigmaaldrich.com This generates a benzylic radical and the higher oxidation state metal complex (e.g., Cu(II)Br₂/Ligand). sigmaaldrich.com The resulting radical can then initiate polymerization by adding to a monomer, such as styrene or a (meth)acrylate.

The key advantages of using this molecule as an ATRP initiator include:

Efficient Initiation: Benzylic halides are known to be effective initiators for ATRP, allowing for controlled polymer growth. cmu.edu

Functional Polymer Synthesis: The resulting polymer chains will possess the 4-bromo-1-fluorophenyl group at one end and a bromine atom at the other (dormant) end. cmu.edu This terminal bromine can be further modified post-polymerization.

Tolerance of Substituents: ATRP is generally tolerant of various functional groups, meaning the aromatic fluorine and bromine atoms are unlikely to interfere with the polymerization process. cmu.edu

| Component | Role in ATRP | Example |

| Initiator | Source of the initial radical | This compound |

| Monomer | Building block of the polymer chain | Styrene, Methyl methacrylate |

| Catalyst | Reversibly activates/deactivates the polymer chain | Copper(I) bromide (CuBr) wikipedia.org |

| Ligand | Solubilizes the metal salt and tunes its reactivity | 2,2'-Bipyridine (bpy), PMDETA wikipedia.org |

| Solvent | Solubilizes all components | Toluene, Anisole |

Chemoselectivity and Regioselectivity in Reactions Involving Multiple Halogen Atoms

The presence of three halogen atoms at different positions (benzylic C-Br, aromatic C-Br, and aromatic C-F) imparts significant complexity regarding chemoselectivity and regioselectivity. The outcome of a reaction is highly dependent on the reaction type and conditions.

Nucleophilic Substitution/Elimination: The benzylic bromide is far more reactive than the aromatic halides under SN1, SN2, E1, or E2 conditions. The C(sp²)-Br and C(sp²)-F bonds on the aromatic ring are much stronger and less susceptible to cleavage by nucleophiles or bases under typical conditions. Therefore, reactions with nucleophiles or bases will selectively occur at the 1-bromoethyl side chain.

Organometallic Reactions (e.g., Grignard Formation): The reactivity order for Grignard reagent formation is typically R-I > R-Br > R-Cl >> R-F. The benzylic bromide is again more reactive than the aromatic bromide. However, controlling the reaction to selectively form a Grignard reagent at the benzylic position without intermolecular side reactions can be challenging. More commonly, the aromatic C-Br bond would be targeted for reactions like Grignard formation or lithiation, which would proceed in preference to the highly unreactive C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Heck coupling, the site of reaction is determined by the ease of oxidative addition to the palladium catalyst. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl >> C-F. nih.govnih.gov Consequently, the aromatic C-Br bond is the primary site for cross-coupling, while the C-F bond remains inert under standard conditions. researchgate.net The benzylic C-Br bond can also participate in certain cross-coupling reactions, but conditions can often be tuned to favor reaction at the aromatic C-Br bond.

| Reaction Type | Most Reactive Site | Least Reactive Site | Rationale |

| Nucleophilic Substitution | Benzylic C-Br | Aromatic C-F | Benzylic position is activated towards substitution. ncert.nic.in |

| Elimination (E1/E2) | Benzylic C-Br | Aromatic C-F | Elimination occurs at the alkyl side chain. ucalgary.ca |

| Pd-Catalyzed Cross-Coupling | Aromatic C-Br | Aromatic C-F | Reactivity follows C-Br > C-F for oxidative addition. nih.govnih.gov |

Influence of Remote Substituents (Fluorine and Bromine) on Reactivity and Reaction Rates

The fluorine and bromine atoms attached to the benzene (B151609) ring are not directly involved in reactions at the 1-bromoethyl group but exert significant electronic influence on its reactivity. Both halogens are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. libretexts.org They also possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R effect). libretexts.org

Inductive Effect (-I): The strong inductive withdrawal of electrons by both fluorine (ortho) and bromine (para) deactivates the aromatic ring towards electrophilic attack. More importantly, this effect influences the benzylic position. By withdrawing electron density, these substituents destabilize the developing positive charge in an E1 or SN1 transition state, which would slow down the rate of these reactions compared to an unsubstituted analogue. libretexts.org Conversely, the inductive effect increases the acidity of the β-hydrogens, which can accelerate an E2 reaction where proton abstraction is part of the rate-determining step. uci.edu

Resonance Effect (+R): Halogens can donate electron density to the ring via resonance, which places a partial negative charge on the ortho and para positions. This effect opposes the inductive effect. For halogens, the inductive effect is generally considered stronger than the resonance effect in terms of influencing reactivity. libretexts.org

| Reaction Type | Influence of F and Br Substituents | Predicted Effect on Rate |

| E1 / SN1 | Inductive withdrawal (-I) destabilizes the benzylic carbocation. | Decrease |

| E2 | Inductive withdrawal (-I) increases the acidity of β-hydrogens. | Increase |

| ATRP Initiation | Electronic effects alter the C-Br bond polarity and radical stability. | Rate modulation |

Theoretical and Computational Investigations of 4 Bromo 2 1 Bromoethyl 1 Fluorobenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The electronic character of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene can be elucidated by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For aromatic compounds, these orbitals are key to understanding their engagement in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idresearchgate.net This map is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. For substituted benzenes, the MEP can reveal the influence of substituents on the aromatic ring's reactivity. mdpi.com

Table 1: Hypothetical Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The presence of a flexible ethyl group in this compound gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable isomers by calculating their relative energies. Rotational barriers around single bonds are calculated to understand the energy landscape and the likelihood of interconversion between different conformers. This analysis is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

DFT calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra. rsc.orgstackexchange.com The calculated shifts are typically compared with experimental values to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can help in assigning the vibrational modes observed in experimental spectroscopy, providing a deeper understanding of the molecule's bonding and structure.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1 (C-F) | Data not available |

| C2 (C-CHBrCH₃) | Data not available |

| C3 | Data not available |

| C4 (C-Br) | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Cα (CHBr) | Data not available |

| Cβ (CH₃) | Data not available |

Note: Specific calculated NMR data for this compound are not available. The table serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are powerful for static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational flexibility of the bromoethyl side chain in this compound. Furthermore, by including solvent molecules in the simulation, the effects of solvation on the molecule's conformation and dynamics can be investigated. This is particularly important for understanding how the molecule behaves in a solution, which is more representative of real-world chemical and biological systems.

Computational Modeling of Reaction Pathways and Transition States

Computational methods can be employed to model potential reaction pathways for this compound. ethz.ch By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the activation energy for a given reaction can be determined. This allows for the prediction of reaction kinetics and the most likely mechanisms. For a molecule with multiple reactive sites, such as the aromatic ring and the bromoethyl group, computational modeling can help to discern which pathways are energetically favorable.

Applications of 4 Bromo 2 1 Bromoethyl 1 Fluorobenzene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene serves as an excellent precursor for the synthesis of elaborate aromatic and heterocyclic systems due to the differential reactivity of its halogen substituents. The aromatic bromine at the C-4 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the benzylic bromine on the ethyl side chain is highly susceptible to nucleophilic substitution. This dichotomy in reactivity allows for selective, stepwise functionalization.

For instance, the aromatic bromide can readily participate in Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Following the modification of the aromatic core, the benzylic bromide can be targeted. Its enhanced reactivity, due to the stabilization of the potential carbocationic intermediate by the adjacent benzene (B151609) ring, allows for facile displacement by a variety of nucleophiles (e.g., amines, alcohols, thiols, cyanide). This two-stage approach is particularly valuable in the synthesis of fused heterocyclic systems, where an initial cross-coupling reaction introduces a component of the target ring, and a subsequent intramolecular nucleophilic substitution involving the benzylic position closes the ring. The use of fluorinated building blocks is a recognized strategy for accessing complex heterocyclic compounds. researchgate.net

Table 1: Reactivity Profile of this compound

| Reactive Site | Position | Type of Reactivity | Common Reactions | Potential Products |

|---|---|---|---|---|

| Aromatic Bromine | C-4 | Electrophilic (via metal catalysis) | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Biaryls, Alkynylated benzenes, Aminated benzenes |

| Benzylic Bromine | C-α (ethyl chain) | Nucleophilic Substitution (SN1/SN2) | Reaction with N, O, S, C nucleophiles | Ethers, Amines, Thioethers, Nitriles |

Building Block for the Construction of Multi-Substituted Benzene Derivatives

The synthesis of polysubstituted benzene derivatives with precise substitution patterns is a significant challenge in organic chemistry. innovations-report.compressbooks.pub The order in which substituents are introduced is often critical to the success of a synthetic route. libretexts.org this compound is an ideal starting platform for such "programmed" syntheses, allowing for the regioselective introduction of at least two different functional groups in a controlled manner.

A typical retrosynthetic analysis reveals how this building block can be used. youtube.com To synthesize a target molecule with a specific aryl or acetylenic group at the 4-position and a nitrogen or oxygen-based functional group on the side chain, one would plan the synthesis in a stepwise fashion.

Synthetic Strategy Example:

Palladium-Catalyzed Cross-Coupling: The aromatic C-Br bond is first functionalized. For example, a Suzuki coupling with an arylboronic acid introduces a new aryl group at the C-4 position. This reaction is generally selective for the sp²-hybridized carbon-bromine bond over the sp³-hybridized benzylic one.

Nucleophilic Substitution: The resulting intermediate, now functionalized at the C-4 position, is subjected to a nucleophile (e.g., sodium azide (B81097) or potassium cyanide). This reagent will selectively displace the highly reactive benzylic bromide, leaving the newly formed biaryl linkage and the C-F bond intact.

Further Transformation: The introduced functional groups (e.g., azide or nitrile) can be further elaborated. For instance, the azide can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid, yielding a complex, multi-substituted benzene derivative.

Table 2: Hypothetical Programmed Synthesis Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| Start | - | - | This compound |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-(1-bromoethyl)-1-fluorobenzene |

| 2 | Nucleophilic Substitution | KCN, DMSO | 2-(4-Phenyl-2-fluorophenyl)propanenitrile |

| 3 | Hydrolysis | H₂SO₄, H₂O, heat | 2-(4-Phenyl-2-fluorophenyl)propanoic acid |

Role in Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. baranlab.org These reactions are highly efficient, minimizing solvent waste and purification steps. The unique arrangement of functional groups in this compound makes it a prime candidate for designing such sequences.

A hypothetical cascade reaction could be initiated by reacting the compound with a bifunctional reagent. For example, a molecule containing both an amine and an organometallic moiety could first engage in a nucleophilic attack at the benzylic bromide. This step would tether the reagent to the molecule, positioning the organometallic part in proximity to the aromatic bromide. An intramolecular, palladium-catalyzed cross-coupling could then proceed, forming a new cyclic structure in a single pot. Such Pd-catalyzed cascade reactions are powerful tools for building molecular complexity. researchgate.net

Table 3: Proposed Cascade Reaction for Cyclization

| Stage | Description | Transformation |

|---|---|---|

| Initiation | Intermolecular nucleophilic substitution | The nucleophilic end of a bifunctional reagent (e.g., an amino-stannane) attacks the benzylic bromide. |

| Propagation | Intramolecular Stille cross-coupling | The newly attached reagent's stannane (B1208499) moiety undergoes a Pd-catalyzed reaction with the aromatic bromide. |

| Termination | Product formation | A new heterocyclic ring fused to the benzene core is formed in one pot. |

Synthesis of Labeled Compounds for Mechanistic and Isotopic Studies

Isotopically labeled compounds are indispensable tools in modern science, particularly for mechanistic studies in chemistry and for tracking the metabolism and distribution of pharmaceuticals. scripps.edunih.gov this compound can serve as a precursor for the synthesis of such labeled molecules. Labeling can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes such as fluorine-18 (B77423) (¹⁸F) for positron emission tomography (PET) studies.

The synthesis could involve starting with isotopically enriched precursors, such as ¹³C-labeled benzene. medchemexpress.com Alternatively, specific functional groups can be introduced using labeled reagents. For example, the benzylic bromide could be displaced by ¹³C-labeled cyanide (K¹³CN) to introduce a carbon-13 atom into the side chain. For PET applications, the fluorine atom could potentially be replaced with ¹⁸F in the final steps of a synthesis leading to a radiotracer, although this is a challenging transformation on an electron-rich aromatic ring.

Table 4: Potential Isotopic Labeling Strategies

| Isotope | Potential Position | Synthetic Method | Application |

|---|---|---|---|

| ¹³C | Benzene Ring | Start from ¹³C₆-benzene precursor | Mechanistic studies via NMR spectroscopy |

| ¹³C | Side Chain (Nitrile) | Substitution with K¹³CN | Metabolic tracking via Mass Spectrometry |

| ²H (Deuterium) | Side Chain (Ethyl) | Use of deuterated reducing agents (e.g., NaBD₄) on a ketone precursor | Kinetic isotope effect studies; Drug metabolism studies |

Potential as a Monomer in Precision Polymer Chemistry

The development of functional monomers is crucial for creating advanced polymers with tailored properties. youtube.comtechnochemical.com With two bromine atoms, this compound possesses the characteristics of a difunctional monomer suitable for step-growth polymerization. The two reactive sites could potentially be used to build a polymer chain through repeated coupling reactions.

One promising route is through palladium-catalyzed polycondensation reactions, such as Suzuki-Miyaura polymerization. In this scenario, the dibromo-monomer would be reacted with a diboronic acid comonomer. The resulting polymer would feature alternating aromatic units in its backbone. The pendant fluoro and ethyl groups would be incorporated into the final polymer structure, influencing its physical and chemical properties, such as solubility, thermal stability, and refractive index. The polymerization of functional monomers is a key method for producing such materials. cmu.edu While monofunctional benzoxazine (B1645224) monomers can be polymerized cationically, the difunctional nature of this compound suggests its utility in condensation-type polymerizations. researchgate.net

Table 5: Projected Properties of a Hypothetical Polymer

| Property | Polymer from this compound | Poly(p-phenylene) (for comparison) |

|---|---|---|

| Solubility | Potentially higher due to side chain disruption of packing | Generally poor in common solvents |

| Thermal Stability | High, due to aromatic backbone and C-F bonds | Very high |

| Processability | Potentially improved due to better solubility | Difficult to process |

| Functionality | Fluorine atoms provide unique electronic properties | Unfunctionalized hydrocarbon backbone |

Environmental Transformation and Degradation Pathways Academic Mechanistic Focus

Photochemical Degradation Mechanisms in Model Systems

Photochemical degradation, driven by sunlight, is a primary abiotic pathway for the transformation of many aromatic compounds in the environment. For 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene, photolysis is expected to proceed through the cleavage of the carbon-bromine (C-Br) bonds, which are generally more susceptible to photolytic cleavage than carbon-fluorine (C-F) or carbon-carbon (C-C) bonds.

Studies on similar brominated aromatic compounds, such as pentabromoethylbenzene, have shown that photodegradation primarily occurs through reductive debromination of the aromatic ring. mdpi.com This process involves the absorption of ultraviolet (UV) radiation, leading to an excited state of the molecule, followed by the homolytic cleavage of a C-Br bond to form an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less halogenated aromatic compound.

It is plausible that the bromoethyl group could also undergo photochemical degradation, potentially through homolytic cleavage of the C-Br bond in the ethyl side chain. However, the bromine atom on the aromatic ring is generally considered more susceptible to photolytic attack.

The degradation kinetics are expected to follow pseudo-first-order kinetics, with the rate influenced by factors such as the intensity of UV radiation, the presence of photosensitizers (like humic acids), and the solvent medium. mdpi.com

Table 1: Plausible Photochemical Degradation Steps

| Step | Reaction | Description |

| 1 | Absorption of UV light | The molecule absorbs photons, leading to an excited electronic state. |

| 2 | Homolytic C-Br bond cleavage | The excited molecule undergoes cleavage of a carbon-bromine bond, generating radical species. |

| 3 | Hydrogen abstraction | The resulting aryl or alkyl radical abstracts a hydrogen atom from the solvent or other molecules. |

| 4 | Formation of debrominated byproducts | Stepwise debromination leads to the formation of various bromofluorobenzene derivatives. |

Biotic Transformation and Microbial Degradation Pathways (Enzymatic Dehalogenation and Aromatic Ring Cleavage)

Microbial degradation is a critical process in the environmental breakdown of halogenated organic compounds. The biodegradation of this compound would likely involve a consortium of microorganisms employing a series of enzymatic reactions. mdpi.com

Enzymatic Dehalogenation: The initial step in the biotic degradation of this compound is likely to be dehalogenation. This can occur at either the bromoethyl side chain or the brominated aromatic ring.

Dehalogenation of the bromoethyl group: Haloalkane dehalogenases are enzymes known to catalyze the hydrolytic cleavage of carbon-halogen bonds in aliphatic compounds. This would convert the 1-bromoethyl group to a 1-hydroxyethyl group, releasing a bromide ion.

Dehalogenation of the aromatic ring: Reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. Aerobically, oxidative dehalogenation can occur, often initiated by mono- or dioxygenase enzymes. nih.gov

Aromatic Ring Cleavage: Following partial or complete dehalogenation, the aromatic ring becomes more susceptible to microbial attack. The degradation of halogenated benzenes, such as fluorobenzene (B45895) and bromobenzene, is well-documented and typically proceeds through the following steps: researchgate.netnih.gov

Dioxygenation: Aromatic ring-hydroxylating dioxygenases initiate the attack by incorporating two hydroxyl groups onto the benzene (B151609) ring, forming a substituted catechol. For this compound, this would likely result in a brominated and fluorinated catechol derivative.

Ring Cleavage: The resulting catechol is then a substrate for catechol dioxygenases, which cleave the aromatic ring. This can occur via two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

Further Metabolism: The resulting aliphatic acids are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2, water, and inorganic halides). psu.edunih.gov

The presence of both fluorine and bromine on the aromatic ring may influence the rate and pathway of degradation. The strong C-F bond can sometimes hinder complete mineralization.

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will primarily depend on the reactivity of the C-Br bond in the bromoethyl side chain.

The 1-bromoethyl group is a secondary benzylic bromide. Benzylic halides are known to undergo nucleophilic substitution reactions, including hydrolysis. The reaction can proceed through an SN1 mechanism, which involves the formation of a relatively stable secondary benzylic carbocation intermediate. chegg.com The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring may slightly destabilize this carbocation, but the benzylic position itself provides significant resonance stabilization.

The rate of hydrolysis is expected to be influenced by pH and temperature. Under neutral to alkaline conditions, the hydrolysis rate may increase. The ultimate product of hydrolysis of the bromoethyl group would be 1-(4-bromo-1-fluoro-2-phenyl)ethanol. The C-Br and C-F bonds on the aromatic ring are generally stable to hydrolysis under typical environmental conditions.

Table 2: Predicted Hydrolytic Transformation

| Reactant | Conditions | Primary Product | Mechanism |

| This compound | Aqueous environment | 1-(4-bromo-1-fluoro-2-phenyl)ethanol | SN1-type nucleophilic substitution |

Mechanistic Investigations of Byproduct Formation during Environmental Degradation

The environmental degradation of this compound will likely result in a complex mixture of transformation byproducts. The specific byproducts formed will depend on the dominant degradation pathway.

Photochemical Degradation: The primary byproducts are expected to be a series of partially debrominated compounds. For instance, initial cleavage of the aromatic bromine would yield 2-(1-bromoethyl)-1-fluorobenzene. Subsequent or alternative cleavage of the bromoethyl group would lead to 4-bromo-2-ethyl-1-fluorobenzene. Further degradation could result in fluorobenzene derivatives.

Biotic Degradation: Microbial metabolism is anticipated to produce a wider range of intermediates. Enzymatic dehalogenation of the side chain would yield the corresponding alcohol. Aromatic ring oxidation would produce various hydroxylated and carboxylated intermediates, such as bromofluorocatechols and their ring-fission products (e.g., muconic acid derivatives). Incomplete degradation could lead to the accumulation of these polar and potentially persistent byproducts.

Hydrolytic Transformation: The main byproduct of hydrolysis is 1-(4-bromo-1-fluoro-2-phenyl)ethanol. This alcohol may then be subject to further microbial degradation.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Transformations of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

The development of innovative catalytic systems is paramount for the selective and efficient transformation of "this compound." Research is increasingly focused on creating catalysts that can distinguish between the benzylic and aromatic C-Br bonds, as well as the C-F and C-H bonds, to achieve high chemo- and regioselectivity. Transition-metal catalysis, particularly with palladium, nickel, and copper, continues to be a major area of exploration for cross-coupling reactions. The rational design of ligands is a key strategy to modulate the catalyst's activity and selectivity.

Another promising avenue is the use of photoredox catalysis, which can facilitate novel transformations under mild conditions. This approach can be particularly useful for generating radical intermediates, leading to new bond formations that are not easily accessible through traditional methods. Furthermore, the integration of different catalytic systems, such as dual catalysis involving a transition-metal catalyst and a photoredox catalyst, can open up new synthetic pathways. thieme.de

| Catalyst System | Targeted Transformation | Potential Advantages |

| Transition-Metal Catalysts (e.g., Pd, Ni, Cu) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | High efficiency and functional group tolerance. researchgate.net |

| Photoredox Catalysts | Radical-mediated reactions, C-H functionalization | Mild reaction conditions, unique reactivity pathways. thieme.de |

| Dual Catalytic Systems | Combination of catalytic cycles for novel transformations | Access to new chemical space and increased reaction complexity. thieme.de |

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Reactivity

In line with the growing emphasis on sustainable chemistry, research is being directed towards developing greener synthetic routes to and from "this compound." This includes the use of renewable feedstocks, less hazardous reagents, and more environmentally benign solvents. leuphana.de The principles of green chemistry, such as atom economy and energy efficiency, are being integrated into the design of new synthetic methodologies. leuphana.de

The use of heterogeneous catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Biocatalysis, employing enzymes to carry out specific transformations, is another area of interest. Enzymes can offer high selectivity under mild conditions, but their application to non-natural substrates like "this compound" remains a challenge that is being addressed through protein engineering.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. rsc.orgthieme.de The integration of flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions for "this compound." nih.gov These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, leading to the rapid identification of optimal synthetic protocols. nih.gov

Automated platforms can also facilitate the synthesis of compound libraries based on the "this compound" scaffold, which can be valuable for drug discovery and materials science research. The use of in-line analytical techniques in flow systems provides real-time data on reaction progress, enabling precise control and optimization. thieme.de The ability to safely handle hazardous reagents and intermediates in a closed-loop system is another significant benefit of flow chemistry. thieme.de

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

The accurate detection and characterization of "this compound" and its derivatives in complex mixtures are crucial for both synthetic chemistry and potential future applications. Advanced analytical techniques are continuously being developed to meet this need. High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for separating and identifying these compounds. Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are indispensable for detailed structural elucidation.

Further information on the analytical characterization of similar compounds can be found in publicly available databases, which may include techniques like NMR, HPLC, and LC-MS.

Computational Design of New Reactivity Modes and Applications

Computational chemistry has become an invaluable tool for predicting the reactivity of molecules and designing new synthetic strategies. Density functional theory (DFT) calculations can be used to model the reaction pathways for the transformation of "this compound," providing insights into the thermodynamics and kinetics of different processes. This information can guide the experimental design of new reactions and the development of more efficient catalysts.

Computational methods can also be used to predict the properties of novel compounds derived from "this compound," such as their electronic and steric properties. This can aid in the design of new molecules with specific applications in mind, for example, as active pharmaceutical ingredients or functional materials. The synergy between computational and experimental chemistry is expected to accelerate the discovery of new reactivity modes and applications for this compound.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene to improve yield and purity? A: Optimization requires systematic evaluation of bromination/fluorination sequences and catalyst selection. For instance, bromoethyl groups are sensitive to steric hindrance, so stepwise bromination (e.g., using NBS or Br₂ with radical initiators) followed by fluorination (via Halex or Balz-Schiemann reactions) is recommended . Solvent polarity and temperature (e.g., DMF at 80°C vs. THF at −20°C) significantly influence regioselectivity. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol. Monitor intermediates using TLC or GC-MS .

Spectroscopic Characterization

Q: What spectroscopic methods are most effective for confirming the structure of this compound? A: A combination of techniques is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl-bromo groups (δ 1.5–2.0 ppm for CH₂Br, δ 4.0–4.5 ppm for CHBr) .

- ¹⁹F NMR : Fluorine signals appear between δ −110 to −120 ppm, confirming substitution patterns .

- HRMS : Exact mass verification (C₈H₈Br₂F requires m/z 297.89).

- FTIR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) .

Regioselectivity Challenges

Q: How do steric and electronic factors influence regioselectivity during bromination steps? A: Bromination at the ethyl position is sterically hindered compared to aromatic positions. Electron-withdrawing fluorine directs electrophilic bromination to meta positions, while ethyl groups (electron-donating) favor para/ortho substitution. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts charge distribution and reactive sites . Experimental validation via competitive reactions with substituted analogs (e.g., 1-bromo-4-fluorobenzene vs. 1-bromo-2-ethylbenzene) clarifies trends .

Reactivity in Cross-Coupling Reactions

Q: How does this compound behave in Suzuki-Miyaura cross-coupling reactions? A: The bromoethyl group is less reactive than aromatic bromine in Pd-catalyzed couplings. Use Pd(PPh₃)₄ with aryl boronic acids (1.5 eq) in THF/Na₂CO₃ (aq) at 80°C for aromatic C-Br activation. Ethyl-Br may require harsher conditions (e.g., Buchwald-Hartwig amination with XPhos ligand). Monitor side reactions (e.g., β-hydride elimination) via ¹H NMR .

Computational Studies

Q: What computational approaches predict the electronic properties of this compound? A: Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (relevant for photochemical reactivity) and electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular dynamics simulations (e.g., in GROMACS) model solvation effects on stability. Compare computed ¹H NMR shifts (GIAO method) with experimental data to validate accuracy .

Contradictory Data Resolution

Q: How should researchers resolve conflicting data in reaction outcomes or characterization? A:

Reproducibility Checks : Repeat reactions under inert atmospheres (Ar/N₂) to exclude moisture/oxygen interference .

Analytical Cross-Validation : Use orthogonal methods (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

Isotopic Labeling : Trace byproducts using deuterated solvents or ¹³C-labeled reagents .

Peer Review : Collaborate with independent labs to verify spectral assignments .

Biological Activity Screening

Q: What methodologies assess potential biological activity of this compound? A:

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and normal cells (e.g., HEK293) to gauge selectivity .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.

- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., COX-2), guided by bromo/fluoro substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.